Dinitrostilbene

Process Chemistry Catalyst Optimization Green Chemistry

SPECIFY YOUR DERIVATIVE. Generic 'dinitrostilbene' (CAS 2501-02-2) is water-insoluble and incompatible with aqueous OBA manufacturing. Procure the sulfonated DNS (free acid CAS 128-42-7) or DNDS disodium salt (CAS 3709-43-1) for seamless downstream reduction to DSD acid. For ORCC/GluCl channel studies, DNDS is 430-fold more potent than DADS (IC₅₀ 1.58–3.83 µM). Industrial buyers: insist on MnSO₄-catalyzed oxidation (81.8% yield benchmark) and nano-gold/formate reduction for >99% chemoselectivity. Non-sulfonated or mis-specified isomers cause total process failure.

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
Cat. No. B14013056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitrostilbene
Molecular FormulaC14H10N2O4
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H
InChIKeyNQAQCAROZAAHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinitrostilbene for Optical Brightener Manufacturing: Key Intermediate Specifications and Sourcing Data


Dinitrostilbene, specifically the derivative 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS or DNDS), is a pivotal chemical intermediate in the multi-ton scale production of stilbene-based optical brightening agents (OBAs) and direct dyes [1]. DNS is synthesized via the oxidative coupling of p-nitrotoluene-2-sulfonic acid and is valued for its nitro and sulfonic acid functional groups, which enable subsequent reduction to 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD), the core fluorescent monomer [2]. While the parent 4,4'-dinitrostilbene (CAS 2501-02-2) is a simple nitroaromatic solid with a melting point of 295 °C, the sulfonated analog DNS is a water-soluble compound essential for aqueous-based downstream processing in textile and paper brightener production [3].

Why In-Class Dinitrostilbene Analogs Cannot Be Swapped: A Procurement Risk Analysis


Procuring a generic 'dinitrostilbene' without specifying the sulfonated derivative (DNS) or the correct isomer leads to process failure in dye and brightener manufacturing. Non-sulfonated 4,4'-dinitrostilbene is insoluble in aqueous media, making it incompatible with the aqueous reduction and condensation steps used to create water-soluble fluorescent brighteners . Furthermore, the potency and selectivity of the DNS core structure in biological applications are highly dependent on the electron-withdrawing nitro groups; substitution with amino groups (as in DADS) reduces chloride channel blocking potency by up to 430-fold, demonstrating that seemingly minor structural analogs can exhibit a total loss of desired function [1]. Therefore, exact specification of the compound is a critical quality attribute for both chemical manufacturing and research applications.

Quantitative Performance Data for Dinitrostilbene (DNS) Against Industrial and Research Comparators


DNS Synthesis Yield: MnSO4 vs. FeSO4 Catalyst Efficiency in Oxidation Stage

In the oxidation of 4-nitrotoluene-2-sulfonic acid to DNS, the use of MnSO4 as a catalyst provides a substantial yield improvement over the conventional FeSO4 catalyst system [1]. This direct head-to-head comparison demonstrates a clear advantage in process efficiency and waste reduction for industrial-scale production [1].

Process Chemistry Catalyst Optimization Green Chemistry Industrial Synthesis

Metal Phthalocyanine Catalysis for High-Purity DNS vs. Standard Oxidation Methods

The use of metal phthalocyanine catalysts in the liquid-phase oxidation of 4-nitrotoluene-2-sulfonic acid provides a defined benchmark for DNS yield and purity. Under optimized conditions, this method achieves an 81.8% yield with 96.7% purity [1]. This serves as a class-level baseline against which other catalytic systems (e.g., FeSO4, MnSO4) can be quantitatively compared for process selection [1].

Catalysis Process Optimization Dye Intermediate Synthesis

Gold Nanoparticle-Catalyzed Chemoselective Reduction: DNS vs. Standard Catalysts

The reduction of DNS to DSD requires perfect chemoselectivity to preserve the olefinic bond essential for fluorescence. Supported nano-sized gold catalysts with sodium formate as the hydrogen source achieve >99% transformation of DNS to DSD with no reduction of the olefinic group [1]. In stark contrast, standard industrial catalysts like Raney Nickel are non-selective and will reduce both the nitro and olefinic groups, destroying the product's functionality [2]. Other catalysts like Pd/C require additives, and alternative Au NP systems with different reductants only achieve ~57% selectivity [1].

Catalysis Chemoselectivity Green Chemistry Nitro Reduction

Chloride Channel Blocker Potency: DNDS (DNS) vs. DADS (Amino Analog) in ORCC Assays

In a direct head-to-head comparison of disulfonic stilbene analogs, DNDS (4,4'-dinitrostilbene-2,2'-disulfonic acid) was shown to be a profoundly more potent blocker of outwardly rectifying chloride channels (ORCC) than its diamino analog [1]. The study quantified the relationship between the electron-withdrawing nature of the 4,4'-substituents and blocker efficacy [1].

Ion Channel Pharmacology Chloride Channel Electrophysiology Structure-Activity Relationship

Industrial DNS Recovery: Process Improvement for Increased DSD Yield

In the industrial production of DSD, a significant amount of DNS is lost in wastewater during multiple-effect evaporation. A novel recovery method involving acidification and subsequent reduction can recover ~90% of this lost DNS [1]. This recovery step has a quantifiable impact on the overall manufacturing process [1].

Process Chemistry Wastewater Recovery Yield Improvement Industrial Manufacturing

DNDS Potency on Invertebrate Glutamate-Gated Chloride Channels

In a study on C. elegans GluCl channels, the disulfonate stilbene DNDS demonstrated consistent and potent blockade of various channel subunit combinations [1]. This provides a quantitative baseline for its activity in a specific, widely used research model [1].

Anthelmintic Research Ion Channel Pharmacology Electrophysiology C. elegans

Optimized Use Cases for Dinitrostilbene (DNS) in Chemical Manufacturing and Biomedical Research


High-Efficiency Synthesis of Optical Brightener Intermediate DSD

For the industrial production of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD), the selection of a DNS synthesis and reduction process is critical. The evidence indicates that a manufacturing route employing MnSO4 catalysis for the oxidation step will yield a 10-15% higher output compared to traditional FeSO4 methods [1]. Furthermore, for the subsequent reduction of DNS to DSD, a process using supported nano-sized gold catalysts with sodium formate is essential to achieve the >99% chemoselectivity required to preserve the molecule's fluorescent properties, which is unattainable with standard Raney Nickel catalysts [2].

Process Optimization for Sustainable DNS Manufacturing

Chemical manufacturers aiming to improve the economic and environmental profile of DNS production should benchmark their processes against the class-leading metrics identified. An optimal oxidation stage should target an 81.8% yield with 96.7% purity, as demonstrated by metal phthalocyanine catalysis [1]. Additionally, the implementation of a DNS recovery system from wastewater, as quantified to increase final DSD yield by 5%, represents a proven strategy for enhancing overall process efficiency and reducing material loss [2].

Potent and Selective Blockade of Chloride Channels in Electrophysiology

Researchers studying the function of outwardly rectifying chloride channels (ORCC) should procure DNDS (4,4'-dinitrostilbene-2,2'-disulfonic acid) for their experiments. Head-to-head data confirm that DNDS is 430-fold more potent than its diamino analog DADS, and 44-fold more potent than ANDS [1]. This quantitative difference is critical for achieving effective channel blockade at relevant concentrations and for ensuring that observed effects are due to specific channel inhibition rather than off-target activities at higher concentrations.

Investigating Nematode Pharmacology with a High-Potency GluCl Antagonist

For pharmacological studies on C. elegans glutamate-gated chloride (GluCl) channels, DNDS is a superior tool compound. Electrophysiological data from heterologously expressed channels demonstrate that DNDS blocks key GluCl subunits with IC50 values in the low micromolar range (1.58-3.83 µM) [1]. This potency makes it an effective antagonist for dissecting channel function in this important model organism, and cross-study comparison suggests it offers greater potency than the arylaminobenzoate NPPB on the same heteromeric channel subtype [1].

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